1-Propyl Etodolac-d5

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Quantifying EP Impurity G in etodolac API via LC-MS/MS is compromised by co-elution and isotopic cross-talk when using unlabeled or d3-labeled internal standards. 1-Propyl Etodolac-d5 provides a definitive solution. - +5 Da mass shift ensures baseline MS/MS resolution from the analyte's natural M+3 isotopologue. - Serves as both a certified EP/USP impurity reference material and a SIL-IS for bioanalytical methods. - Enables accurate mass balance in ICH Q1A stress-testing by differentiating spiked IS from formed degradants. Supplied with comprehensive CoA. Ideal for ANDA/DMF analytical method validation.

Molecular Formula C18H23NO3
Molecular Weight 306.4 g/mol
Cat. No. B12429967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl Etodolac-d5
Molecular FormulaC18H23NO3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O
InChIInChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)/i1D3,3D2
InChIKeyYJAXAFPOOSEKDP-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl Etodolac-d5 – Deuterated EP Impurity G Standard


1-Propyl Etodolac-d5 (CAS 57816-83-8 analogue; molecular formula C₁₈H₁₈D₅NO₃, MW 306.41) is a penta-deuterated stable isotope-labeled analog of 1-Propyl Etodolac, which is recognized in both the European Pharmacopoeia (EP Impurity G) and the United States Pharmacopeia (USP) as a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac [1]. The incorporation of five deuterium atoms at the 1-propyl side chain creates a nominal +5 Da mass shift relative to the unlabeled form (MW 301.38), qualifying it as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis while simultaneously serving as a certified impurity reference material for pharmacopeial method development, method validation (AMV), and quality control (QC) applications in ANDA and DMF submissions [2].

Why Generic Internal Standards Fail for Etodolac Impurity G Analysis


Unlabeled 1-Propyl Etodolac (MW 301.38, CAS 57816-83-8) co-elutes and shares identical mass transitions with the endogenous impurity in etodolac drug substance, rendering it unsuitable as an internal standard for MS-based quantification . Conversely, commercially prevalent deuterated etodolac internal standards such as (±)-Etodolac-d3 (MW 290.38, 3 deuterium atoms, 99 atom % D) provide only a +3 Da mass shift, which may be insufficient to resolve isotopic cross-talk from the analyte’s natural abundance [M+3] isotopologue in complex biological matrices . Furthermore, the d3 and d4 etodolac standards are typically labeled on the parent etodolac core (1-ethyl substitution), not on the 1-propyl impurity scaffold, meaning they cannot serve dual roles as both an impurity reference standard (EP Impurity G/USP) and a SIL-IS—a gap that 1-Propyl Etodolac-d5 uniquely bridges .

Quantitative Differentiation from Alternative Internal Standards


Mass Spectrometric Shift vs. Unlabeled and d3 Internal Standards

1-Propyl Etodolac-d5 provides a nominal +5.03 Da mass shift (measured MW 306.41) relative to unlabeled 1-Propyl Etodolac (MW 301.38), which is 67% larger than the +3.01 Da shift provided by the widely available (±)-Etodolac-d3 internal standard (MW 290.38 vs. unlabeled etodolac MW 287.35) . The larger mass separation reduces the risk of isotopic cross-talk between the internal standard signal and the [M+3] or [M+4] natural-abundance isotopologues of the analyte in complex biological matrices, a phenomenon documented to compromise quantitative accuracy at low analyte concentrations when using d3-labeled internal standards [1].

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

EP Impurity G Acceptance Criterion vs. Other Specified Impurities

According to the European Pharmacopoeia (EP) monograph for Etodolac drug substance, Impurity G (1-Propyl Etodolac) is subject to an individual acceptance criterion of ≤0.2%, identical to the limit applied to impurities A, B, D, E, F, H, I, and K, but more stringent than the ≤0.5% limit applied to Impurity C, and higher than the ≤0.1% limit for unspecified impurities [1]. This quantified threshold creates a mandatory requirement for a certified reference standard of Impurity G at known concentration to perform system suitability testing and chromatographic purity analysis during batch release and stability studies. The deuterated form (d5) enables accurate quantification of this impurity by isotope dilution MS without interference from the etodolac matrix.

pharmaceutical quality control EP impurity profiling regulatory compliance

USP Compendial Spike Level in Peak Identification Mixture

The unlabeled 1-Propyl Etodolac analog is an official component of the USP Etodolac Peak Identification Mixture (Catalog No. 1268892), where it is spiked at a defined concentration of approximately 0.2% (w/w) alongside 10 other etodolac-related impurities for chromatographic system suitability testing . The USP also offers 1-Propyl Etodolac as a standalone Pharmaceutical Analytical Impurity (PAI) reference material (Catalog No. 1A07450, $950/25 mg) for use in specified quality tests and assays as per USP compendia . The deuterated d5 form extends this compendial utility into MS-based detection workflows, enabling simultaneous impurity identification and quantification that is not achievable with the unlabeled PAI grade material.

USP reference standard chromatographic system suitability peak identification

Deuteration Cost Premium and Procurement Justification

A direct price comparison from the same primary manufacturer (Toronto Research Chemicals, distributed via CymitQuimica) reveals that 1-Propyl Etodolac-d5 (TRC Ref. TR-P835252) is priced at 2,058.00 € per 25 mg, representing an approximately 8.2-fold cost premium over the unlabeled 1-Propyl Etodolac (TRC Ref. TR-P835250) at 252.00 € per 25 mg . This differential reflects the added synthetic steps required for regioselective penta-deuteration at the 1-propyl side chain, as well as the stringent quality control necessary to verify isotopic enrichment (typically ≥98 atom % D) and chemical purity (98%) [1]. The USP PAI-grade unlabeled material is independently priced at $950/25 mg from the USP store, confirming that the deuterated analog commands a premium even over compendial-grade unlabeled reference standards.

procurement economics reference standard sourcing deuterated compound pricing

Isotopic Purity Benchmarking Against Industry-Standard Etodolac-d3

While a vendor-published isotopic enrichment specification for 1-Propyl Etodolac-d5 is not directly available in public documentation at this time, class-level benchmarking against structurally analogous deuterated etodolac internal standards establishes the industry expectation: (±)-Etodolac-d3 (CDN Isotopes, Product D-7296) is certified at 99 atom % D isotopic enrichment with minimum 98% chemical purity . The d5 compound's chemical purity is confirmed at 98% by a secondary vendor source [1]. For deuterated internal standards used in regulated bioanalysis, an isotopic enrichment of ≥98 atom % D is considered the minimum acceptable threshold to ensure that the unlabeled analyte signal contribution from the internal standard remains below 2%, preserving LLOQ accuracy per FDA and EMA bioanalytical method validation guidance [2].

isotopic enrichment deuterium incorporation SIL-IS quality attribute

Structural Basis for Chromatographic Resolution and Dual Application

The 1-propyl substitution on the pyrano[3,4-b]indole core (C₃H₇ at position 1) structurally distinguishes 1-Propyl Etodolac-d5 from the parent drug etodolac, which bears a 1-ethyl substituent (C₂H₅) . This structural difference imparts distinct chromatographic retention behavior, with the USP monograph for Etodolac Extended-Release Tablets specifying a relative retention time of approximately 0.8 for etodolac related compound A (a methyl analog) versus 1.0 for etodolac itself, demonstrating that alkyl chain variation at the 1-position produces chromatographically resolvable peaks [1]. The deuterated d5 form retains this chromatographic selectivity while adding the MS differentiation layer, enabling orthogonal detection (HPLC-UV retention time matching for impurity identification plus LC-MS/MS MRM for quantification) within a single analytical run—a capability that neither unlabeled 1-Propyl Etodolac (no MS differentiation) nor parent-labeled etodolac-d3/d4 (incorrect retention time for Impurity G) can provide.

chromatographic resolution impurity profiling dual-application reference standard

Optimal Application Scenarios for 1-Propyl Etodolac-d5


Quantitative Impurity G Profiling by Isotope Dilution for ANDA Submission

In this scenario, 1-Propyl Etodolac-d5 serves as the SIL-IS for accurate quantification of EP Impurity G in etodolac active pharmaceutical ingredient (API) batches. The +5 Da mass shift (Evidence Item 1) ensures chromatographic co-elution with the unlabeled impurity while providing baseline-resolved MS/MS detection channels, directly supporting the ≤0.2% EP acceptance criterion (Evidence Item 2). This workflow satisfies ICH Q3A guidelines for impurity quantification in new drug substances and generates data suitable for ANDA submission to the FDA, where the use of a deuterated internal standard is considered best practice for minimizing matrix effects in LC-MS/MS methods [1].

USP System Suitability with MS-Compatible Detection

Laboratories performing USP chromatographic purity testing on etodolac extended-release tablets can spike 1-Propyl Etodolac-d5 at the approximately 0.2% level specified in the USP Peak Identification Mixture (Evidence Item 3) to generate system suitability chromatograms. Unlike the unlabeled USP mixture, the deuterated spike enables mass spectrometric confirmation of peak identity at each retention time, reducing the risk of misidentifying co-eluting unknown impurities as Impurity G—a critical advantage when the USP monograph mandates that no individual impurity exceed 0.2% and total impurities remain below 0.75% [2].

Combined Impurity Identification and Pharmacokinetic Bioanalysis

For contract research organizations (CROs) conducting both purity analysis of etodolac drug substance and bioequivalence studies of etodolac formulations, 1-Propyl Etodolac-d5 provides a single-compound solution (Evidence Item 6). The 1-propyl scaffold matches the retention time of Impurity G for HPLC-UV peak identification, while the +5 Da mass label enables its use as an internal standard for etodolac quantification in human plasma (LLOQ ~0.1 μg/mL as established in validated methods for etodolac LC-MS/MS bioanalysis [3]). This dual-application capability consolidates reference standard inventory and reduces cross-validation burden between purity and bioanalytical methods.

Forced Degradation Studies with Isotopic Fingerprint Tracking

In stress-testing studies (acid, base, oxidative, thermal, and photolytic conditions) conducted per ICH Q1A guidelines, 1-Propyl Etodolac-d5 can be co-spiked with the unlabeled etodolac API before stress exposure. Post-degradation LC-MS/MS analysis using the characteristic +5 Da mass difference allows unambiguous differentiation between Impurity G formed as a genuine degradation product (unlabeled, MW 301.38) and the spiked deuterated internal standard (MW 306.41), enabling accurate mass balance determination and degradation pathway elucidation without interference between the internal standard signal and degradant quantification channels [4].

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